molecular formula C10H11Cl2N5O B279493 N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine

N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine

Cat. No. B279493
M. Wt: 288.13 g/mol
InChI Key: KCYVZGKDTVPASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is a tetrazole derivative that has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in the progression of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine has been shown to have several biochemical and physiological effects, including anti-inflammatory and anticancer properties. It has also been shown to have antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research of N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine, including further investigation of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Additionally, the development of new synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine can be achieved through several methods, including the reaction of 3,5-dichloro-2-ethoxybenzyl chloride with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine. Another method involves the reaction of 3,5-dichloro-2-ethoxybenzylamine with sodium nitrite and sodium azide, followed by the reduction of the resulting azide with triphenylphosphine.

Scientific Research Applications

N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine has been extensively studied for its potential applications in various research fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation.

properties

Molecular Formula

C10H11Cl2N5O

Molecular Weight

288.13 g/mol

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C10H11Cl2N5O/c1-2-18-9-6(3-7(11)4-8(9)12)5-13-10-14-16-17-15-10/h3-4H,2,5H2,1H3,(H2,13,14,15,16,17)

InChI Key

KCYVZGKDTVPASH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC2=NNN=N2)Cl)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNC2=NNN=N2

Origin of Product

United States

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